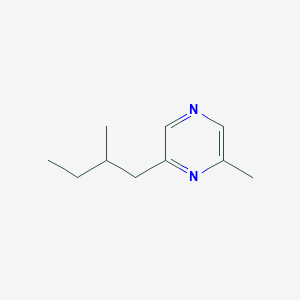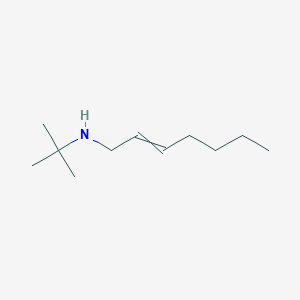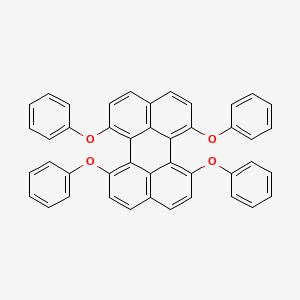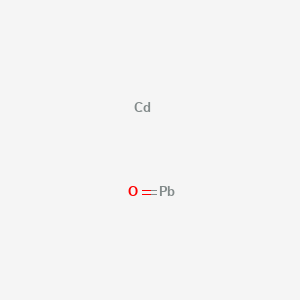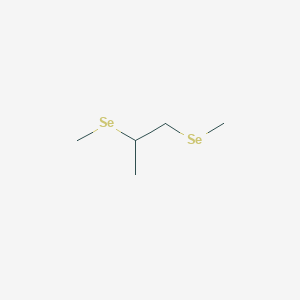
1,2-Bis(methylselanyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(methylselanyl)propane is an organoselenium compound with the molecular formula C5H12Se2 It is characterized by the presence of two methylselanyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(methylselanyl)propane can be synthesized through the reaction of 1,2-dibromopropane with sodium methylselenolate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
CH2(Br)CH(Br)CH3+2NaSeCH3→CH2(SeCH3)CH(SeCH3)CH3+2NaBr
The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(methylselanyl)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the selenides back to the corresponding hydrocarbons.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Diselenides (R-Se-Se-R) and selenoxides (R-Se=O).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted organoselenium compounds.
Applications De Recherche Scientifique
1,2-Bis(methylselanyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anticancer properties.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(methylselanyl)propane involves its ability to interact with biological molecules through the formation of selenoethers and selenoxides. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(methylthio)propane: Similar structure but with sulfur atoms instead of selenium.
1,2-Bis(methylseleno)ethane: Similar selenium-containing compound with an ethane backbone.
3-Methylthio-1-propanol: Contains a methylthio group attached to a propanol backbone.
Uniqueness
1,2-Bis(methylselanyl)propane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications.
Propriétés
Numéro CAS |
144090-25-5 |
|---|---|
Formule moléculaire |
C5H12Se2 |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
1,2-bis(methylselanyl)propane |
InChI |
InChI=1S/C5H12Se2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3 |
Clé InChI |
NMASCCCWRFDXPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Se]C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


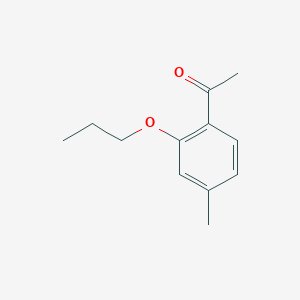

![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
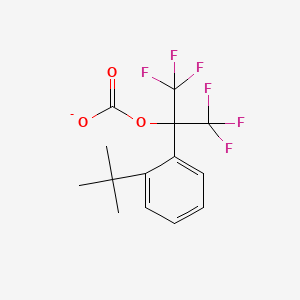
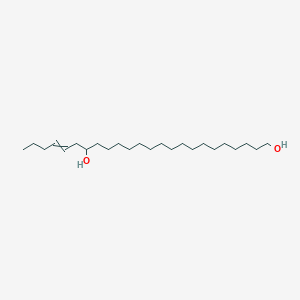
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
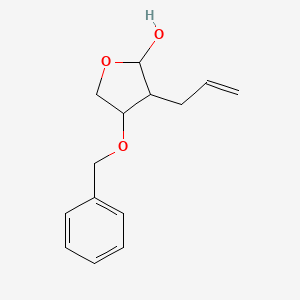
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
